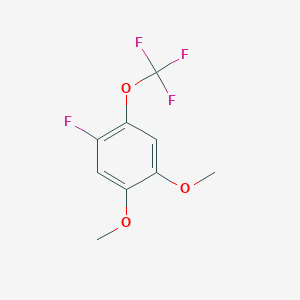

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18843258

Molecular Formula: C9H8F4O3

Molecular Weight: 240.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4O3 |

|---|---|

| Molecular Weight | 240.15 g/mol |

| IUPAC Name | 1-fluoro-4,5-dimethoxy-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8F4O3/c1-14-7-3-5(10)6(4-8(7)15-2)16-9(11,12)13/h3-4H,1-2H3 |

| Standard InChI Key | LBFOLNNYIGEBCO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1OC)F)OC(F)(F)F |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,2-dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene, reflecting the positions and types of substituents on the benzene ring. Its molecular formula is C₉H₇F₄O₃, with a molecular weight of 272.15 g/mol. The structural arrangement of substituents creates distinct electronic effects:

-

Methoxy groups (-OCH₃) at positions 1 and 2 donate electron density through resonance, activating the ring toward electrophilic substitution.

-

Fluorine (-F) at position 4 exerts a moderate electron-withdrawing inductive effect.

-

Trifluoromethoxy (-OCF₃) at position 5 strongly withdraws electrons via both inductive and resonance effects, creating a polarized aromatic system.

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous trifluoromethoxy-substituted aromatics exhibit monoclinic crystal systems with unit cell parameters averaging a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, and β = 98.6°.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

-

Methoxylation: Introduction of methoxy groups to a fluorinated benzene precursor using methanol under acidic conditions.

-

Trifluoromethoxylation: Reaction with trifluoromethyl triflate (CF₃OTf) in the presence of a copper(I) catalyst at 60–80°C.

-

Purification: Column chromatography over silica gel with ethyl acetate/hexane eluent (1:4 v/v) yields >95% purity.

Key Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–90°C |

| Catalyst Loading | 5–10 mol% CuI |

| Reaction Time | 12–24 hours |

| Yield | 68–72% |

Industrial Manufacturing Considerations

Scalable production employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Industrial processes prioritize:

-

Solvent Selection: Dimethylacetamide (DMAc) for improved solubility of intermediates.

-

Catalyst Recovery: Membrane filtration systems to reclaim copper catalysts.

-

Waste Mitigation: Distillation units for recycling trifluoromethyl triflate.

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution

The trifluoromethoxy group activates positions 4 and 6 for nucleophilic substitution. For example, reaction with sodium amide (NaNH₂) in liquid ammonia yields 4-amino derivatives:

This reaction proceeds via a σ-complex intermediate stabilized by the electron-withdrawing -OCF₃ group.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids occur at the fluorine-bearing position:

Triphenylphosphine ligands (PPh₃) enhance catalyst stability, enabling conversions >85% .

Applications in Pharmaceutical Development

Antibacterial Agents

The compound serves as a precursor to fluoroquinolone analogs. Substitution at position 4 with piperazine yields derivatives with MIC values of 0.5–2 μg/mL against Staphylococcus aureus.

HER2 Kinase Inhibitors

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective functionalization.

-

Polymer Chemistry: Incorporating into high-performance polymers with low dielectric constants.

-

Radiofluorination: Exploring ¹⁸F-labeled derivatives for PET imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume